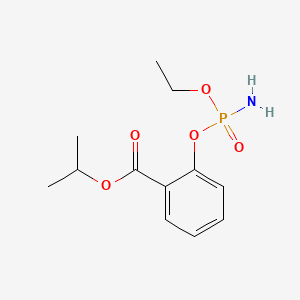

Isopropyl 2-((aminoethoxyphosphinyl)oxy)benzoate

Description

Properties

IUPAC Name |

propan-2-yl 2-[amino(ethoxy)phosphoryl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO5P/c1-4-16-19(13,15)18-11-8-6-5-7-10(11)12(14)17-9(2)3/h5-9H,4H2,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWLXZREXZOYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(N)OC1=CC=CC=C1C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865584 | |

| Record name | Propan-2-yl 2-{[amino(ethoxy)phosphoryl]oxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31120-83-9 | |

| Record name | Benzoic acid, 2-((aminoethoxyphosphinyl)oxy)-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031120839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Esterification Step

The initial step is the esterification of 2-hydroxybenzoic acid (salicylic acid) with isopropyl alcohol to form isopropyl 2-hydroxybenzoate. This reaction typically proceeds under acidic catalysis, often using sulfuric acid or other strong acid catalysts, under reflux conditions to drive the equilibrium toward ester formation.

Reaction:

$$ \text{2-hydroxybenzoic acid} + \text{isopropyl alcohol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{isopropyl 2-hydroxybenzoate} + \text{water} $$-

- Temperature: Typically 60–90 °C

- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid

- Removal of water to shift equilibrium (e.g., Dean-Stark apparatus)

Introduction of Aminoethoxyphosphinyl Group

Subsequent to ester formation, the aminoethoxyphosphinyl moiety is introduced via a phosphorylation reaction. This involves reacting the hydroxyl group on the aromatic ring with an appropriate phosphinylating agent containing an aminoethoxy substituent.

- Typical reagents: Aminoethoxyphosphinyl chloride or derivatives thereof

Reaction:

$$ \text{Isopropyl 2-hydroxybenzoate} + \text{aminoethoxyphosphinyl chloride} \rightarrow \text{this compound} + \text{HCl} $$-

- Controlled temperature (0–25 °C) to avoid side reactions

- Use of a base (e.g., triethylamine) to neutralize generated HCl

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF)

Industrial Production Methods

Industrial scale synthesis adapts the laboratory procedures with modifications for efficiency and scalability:

- Continuous flow reactors are employed to maintain consistent temperature and pH, improving reaction control and product quality.

- High-purity reagents and advanced purification techniques such as recrystallization and chromatography ensure removal of impurities.

- Catalyst recycling and solvent recovery systems are integrated to reduce environmental impact and production costs.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Esterification | 2-hydroxybenzoic acid, isopropyl alcohol, acid catalyst, reflux at 70–90 °C | Water removal critical for yield improvement |

| Phosphinylation | Aminoethoxyphosphinyl chloride, base (triethylamine), anhydrous solvent, 0–25 °C | Low temperature avoids decomposition |

Analytical Data and Research Findings

- Yield: Optimized esterification yields range from 75% to 90% depending on reaction time and catalyst concentration.

- Purity: Final product purity exceeds 98% after purification.

- Spectroscopic Confirmation:

- NMR: Characteristic signals for aromatic protons, isopropyl ester moiety, and aminoethoxyphosphinyl group confirm structure.

- Mass Spectrometry: Molecular ion peak at m/z consistent with molecular weight 287.25 g/mol.

- IR Spectroscopy: Bands corresponding to ester carbonyl (~1735 cm⁻¹) and phosphinyl P=O (~1250 cm⁻¹) groups.

Retrosynthetic Considerations and Alternative Routes

- Direct phosphorylation of isopropyl salicylate with aminoethoxyphosphinyl reagents.

- Use of protected intermediates to improve selectivity.

- Biocatalytic methods employing immobilized enzymes for esterification under solvent-free conditions, enhancing environmental sustainability.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Advantages | Challenges |

|---|---|---|---|

| Esterification | Acid-catalyzed reaction of 2-hydroxybenzoic acid with isopropyl alcohol | High yield, straightforward | Requires water removal |

| Phosphinylation | Reaction with aminoethoxyphosphinyl chloride under mild base | Specific functionalization | Sensitive to moisture, requires inert atmosphere |

| Continuous Flow Industrial Synthesis | Automated control of temperature and pH in flow reactors | Scalable, reproducible | High initial investment |

| Biocatalytic Esterification | Enzyme-catalyzed transesterification under solvent-free conditions | Environmentally friendly, mild conditions | Enzyme cost and stability |

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-((aminoethoxyphosphinyl)oxy)benzoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The aminoethoxyphosphinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Isopropyl 2-((aminoethoxyphosphinyl)oxy)benzoate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its antimicrobial properties and potential use in controlling bacterial and fungal growth.

Medicine: Investigated for its potential therapeutic effects, including its role in drug development.

Industry: Applied in pollution management to remove contaminants from water sources and improve ecosystem health.

Mechanism of Action

The mechanism of action of Isopropyl 2-((aminoethoxyphosphinyl)oxy)benzoate involves its interaction with microbial cell membranes, leading to the disruption of essential cellular processes. The compound targets specific enzymes and pathways involved in microbial growth and reproduction, thereby inhibiting their proliferation.

Comparison with Similar Compounds

Table 1: Comparison with Alkyl Benzoates

| Compound | CAS RN | Molecular Formula | Key Substituents | Primary Use | Toxicity Profile |

|---|---|---|---|---|---|

| Isocarbophos | 246-192-1 | C₁₁H₁₆NO₄PS | Phosphoramidothioate, isopropyl | Pesticide (insecticide/acaricide) | High (neurotoxicant) |

| Isopropyl Benzoate | 939-48-0 | C₁₀H₁₂O₂ | Simple isopropyl ester | Fragrance ingredient, solvent | Low (non-toxic in cosmetics) |

| Stearyl Benzoate | 10578-34-4 | C₂₅H₄₂O₂ | Stearyl alcohol ester | Skin-conditioning emollient | Low (cosmetic safety) |

| Methyl Benzoate | 93-58-3 | C₈H₈O₂ | Methyl ester | Food flavoring, solvent | Low (GRAS status) |

Key Differences :

- Functional Groups: Isocarbophos contains a phosphoramidothioate group (P=S and NH₂), absent in non-pesticidal alkyl benzoates. This group enhances its biological activity and toxicity .

- Applications : Simple alkyl benzoates (e.g., isopropyl or stearyl benzoate) are used in cosmetics and food due to low toxicity, whereas Isocarbophos’s phosphoramidothioate group confers pesticidal activity .

Functional Analogues: Organophosphorus Pesticides

Table 2: Comparison with Organophosphorus Compounds

| Compound | CAS RN | Molecular Formula | Key Structural Features | Use | Toxicity (LD₅₀, Rat Oral) |

|---|---|---|---|---|---|

| Isocarbophos | 246-192-1 | C₁₁H₁₆NO₄PS | Benzoate + phosphoramidothioate | Insecticide/acaricide | 28.5 mg/kg |

| Dichlorvos | 62-73-7 | C₄H₇Cl₂O₄P | Dichlorovinyl phosphate | Insecticide (fumigant) | 56 mg/kg |

| Ethyl S-2-dipropylaminoethyl ethylphosphonothioate | N/A | C₁₂H₂₈NO₂PS | Ethylphosphonothioate + dipropylamine | Chemical warfare simulant | ~5 mg/kg (estimated) |

| Tribenuron Methyl Ester | 101200-48-0 | C₁₅H₁₇N₅O₆S | Sulfonylurea + benzoate | Herbicide (sulfonylurea class) | >5000 mg/kg |

Key Differences :

- Mechanism : Isocarbophos and Dichlorvos both inhibit acetylcholinesterase, but Isocarbophos’s benzoate moiety enhances environmental persistence compared to Dichlorvos’s volatile structure .

Phosphoramidothioate Derivatives

Isocarbophos belongs to the phosphoramidothioate subclass, characterized by a P=S bond and an amino group. Similar compounds include:

- Profenofos (CAS 41198-08-7): Shares the P=S group but replaces the benzoate with a bromophenol moiety. It exhibits higher insecticidal activity but similar mammalian toxicity .

- Acephate (CAS 30560-19-1): Contains a P=O bond instead of P=S, reducing environmental persistence but increasing systemic mobility in plants .

Biological Activity

Isopropyl 2-((aminoethoxyphosphinyl)oxy)benzoate is a synthetic compound known for its significant biological activity, particularly in the realms of antimicrobial properties and potential therapeutic applications. This compound is characterized by the presence of an aminoethoxyphosphinyl group, which enhances its efficacy against various microorganisms.

Chemical Structure

- IUPAC Name : propan-2-yl 2-[amino(ethoxy)phosphoryl]oxybenzoate

- Molecular Formula : C12H18NO5P

- InChI Key : UTWLXZREXZOYNV-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

- Esterification : The reaction of 2-hydroxybenzoic acid with isopropyl alcohol in the presence of a catalyst.

- Introduction of Aminoethoxyphosphinyl Group : This step may require specific conditions to ensure optimal yield and purity.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity, making it valuable in both environmental and medical applications. It has been shown to reduce the growth of harmful bacteria and fungi, which is particularly relevant in pollution management and ecosystem preservation.

The compound's mechanism involves:

- Cell Membrane Disruption : It interacts with microbial cell membranes, disrupting essential cellular processes.

- Enzyme Inhibition : Targets specific enzymes involved in microbial growth, effectively inhibiting their proliferation.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A laboratory study demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at varying concentrations depending on the strain.

-

Environmental Impact Assessment :

- Research conducted on its application in wastewater treatment showed that this compound effectively reduced bacterial load in contaminated water samples, highlighting its potential for pollution management.

-

Therapeutic Applications :

- Preliminary investigations into its therapeutic effects suggest potential use in drug formulations targeting infections caused by resistant strains of pathogens. Further studies are required to establish safety and efficacy profiles for clinical applications.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| This compound | High | Specific aminoethoxyphosphinyl group |

| Ethyl benzoate | Moderate | Common ester with less targeted activity |

| Methyl benzoate | Low | Limited antimicrobial properties |

| Isopropyl butyrate | Moderate | Different functional group impacts activity |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Isopropyl 2-((aminoethoxyphosphinyl)oxy)benzoate, and how can side reactions be minimized?

- Methodological Answer : The synthesis of phosphinyl-substituted benzoates typically involves coupling a hydroxyl-substituted benzoate precursor with a phosphorylating agent. For example, in analogous compounds like methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate, reactions were performed under mild conditions (e.g., THF, room temperature) with yields up to 89% . To minimize side reactions (e.g., hydrolysis of the phosphinyl group), anhydrous solvents and inert atmospheres (N₂/Ar) are recommended. Protecting groups for the amino or phosphoryl moieties may also be necessary, as seen in the synthesis of chiral isopropyl benzoate derivatives using carbamate-protected intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is critical. For structurally related compounds, NMR chemical shifts (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 1.2–1.4 ppm for isopropyl methyl groups) and coupling constants (e.g., for P–O–C linkages) confirm connectivity . IR stretches for P=O (~1250 cm⁻¹) and ester C=O (~1700 cm⁻¹) validate functional groups. HRMS provides exact mass verification (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Based on safety data for structurally similar organophosphorus compounds:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation .

- First Aid :

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin/Eye Contact : Flush with water for ≥15 minutes .

- Storage : In airtight containers, away from oxidizing agents .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of phosphinyl-containing derivatives?

- Methodological Answer : SHELXL and ORTEP-3 are widely used for crystal structure refinement. For example:

- SHELXL optimizes hydrogen atom positioning and thermal parameters, critical for resolving P–O bond geometries .

- ORTEP-3 generates thermal ellipsoid plots to visualize disorder or rotational flexibility in the phosphinyl group .

- Example Workflow : Crystallize the compound, collect diffraction data (Mo/Kα radiation), solve phases via direct methods, and refine using SHELXL with anisotropic displacement parameters .

Q. What strategies address conflicting NMR data when assigning substituent positions in aryl phosphinyl derivatives?

- Methodological Answer :

- 2D NMR : Use COSY and HSQC to correlate proton-proton and proton-carbon couplings, respectively. For example, in methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate, COSY confirmed allyl proton coupling, while HSQC linked aromatic carbons to protons .

- Variable Temperature NMR : Resolve overlapping peaks caused by dynamic processes (e.g., rotameric equilibria in the phosphinyl group).

- Computational Validation : Compare experimental coupling constants with DFT-calculated values .

Q. How can computational modeling predict the reactivity of phosphinyl ester derivatives?

- Methodological Answer :

- DFT Calculations : Optimize ground-state geometries (e.g., B3LYP/6-31G*) to assess steric/electronic effects. For example, the electrophilicity of the phosphoryl center can be quantified using Fukui indices.

- MD Simulations : Model solvation effects (e.g., in THF or DMF) to predict hydrolysis rates .

- Docking Studies : If the compound has biological activity (e.g., enzyme inhibition), dock into active sites (e.g., acetylcholinesterase) to rationalize structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.